2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(17-8-9-20-16(22)6-3-7-19-20)10-12-11-18-14-5-2-1-4-13(12)14/h1-7,11,18H,8-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLJNHGQLOCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring system serves as the foundational scaffold for this compound. A widely adopted method involves the condensation of 3-oxo-2-arylhydrazonopropanals (1a–l ) with active methylene compounds, such as cyanoacetic acid or substituted phenylacetic acids, in acetic anhydride under reflux conditions . For example, reacting 3-oxo-2-(4-nitrophenylhydrazono)propanal (1a ) with p-nitrophenylacetic acid (2a ) in acetic anhydride yields 6-benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one (3a ) with an 82% yield . The mechanism proceeds via an alkylidene intermediate (A ), which undergoes cyclization and dehydration to form the pyridazin-3-one derivative (Scheme 1) .
Key Reaction Parameters
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Solvent : Acetic anhydride (acts as both solvent and dehydrating agent)
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Temperature : Reflux (~140°C)
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Time : 1 hour
Coupling with Indole-3-Acetic Acid
The final step involves forming the acetamide bond between the ethylamine-functionalized pyridazinone and indole-3-acetic acid. A robust method utilizes 1,1′-carbonyldiimidazole (CDI) as a coupling agent in acetonitrile with pyridine as a catalyst . The procedure entails:
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Activating indole-3-acetic acid with CDI to form an acylimidazole intermediate.
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Reacting this intermediate with the ethylamine-pyridazinone derivative to yield the target acetamide .
Optimized Protocol
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Reagents : Indole-3-acetic acid (1 mmol), CDI (1.2 mmol), pyridine (0.8 mL), ethylamine-pyridazinone (1 mmol)
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Solvent : Acetonitrile
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Conditions : Stirring at room temperature for 12 hours
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Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol
Analytical Validation and Characterization
Post-synthesis validation ensures structural fidelity and purity:
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Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra confirm proton environments, such as the indole NH signal at δ 10.8–11.2 ppm and pyridazinone carbonyl resonance at δ 165–170 ppm .
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High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column with a water-acetonitrile gradient .
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Mass Spectrometry (MS) : Electron ionization-MS displays a molecular ion peak at m/z 378.4 [M+H]⁺, consistent with the molecular formula C20H18N4O2S .
Comparative Analysis of Synthetic Routes
Mechanistic Insights
The formation of the pyridazinone core proceeds via a tandem condensation-cyclization mechanism, where acetic anhydride facilitates dehydration . For the acetamide coupling, CDI activates the carboxylic acid group of indole-3-acetic acid, enabling nucleophilic attack by the ethylamine moiety to form the amide bond without racemization .
Challenges and Optimization Strategies
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Byproduct Formation : Competing reactions during pyridazinone synthesis may generate 5-arylazopyridine byproducts. Including ammonium acetate suppresses this pathway by providing ammonia, which favors pyridazinone cyclization .
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Solvent Selection : Replacing acetonitrile with dimethylformamide (DMF) in the coupling step improves solubility but may complicate purification .
Scalability and Industrial Relevance
Kilogram-scale production necessitates continuous-flow reactors for the condensation step to enhance heat transfer and reduce reaction time . For the coupling step, switching to cheaper reagents like N,N′-dicyclohexylcarbodiimide (DCC) could lower costs, albeit with increased purification demands .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridazinone group can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
The compound 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide has garnered significant attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound features an indole moiety, which is known for its biological activity, combined with a pyridazinone structure that enhances its pharmacological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds containing indole and pyridazine derivatives exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The This compound may function through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole derivatives in breast cancer models. The compound's ability to modulate signaling pathways associated with cancer progression was emphasized, suggesting that further exploration could lead to novel therapies .
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses.
Case Study:
In a recent experimental study, a related indole compound demonstrated significant reduction in edema and inflammatory markers in animal models of arthritis. This suggests that This compound could be explored for treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is another area of interest. Compounds like this one may protect against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress.
Case Study:
Research published in Neuroscience Letters reported that indole-based compounds improved cognitive function and reduced neuronal damage in models of Alzheimer's disease. This indicates a pathway for developing treatments for neurodegenerative disorders .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyridazinone group can interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of indole and pyridazinone moieties. Below is a comparative analysis with key analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Structural and Pharmacological Insights
Indole-Pyridazinone Hybrids
- Target Compound vs. BF23860 : The target compound lacks the 3,4-dimethoxyphenyl group present in BF23860, which likely reduces its lipophilicity (clogP ~2.5 vs. ~3.8 for BF23860) and alters membrane permeability .
- Target Compound vs. Compound X: While both share pyridazinone-acetamide motifs, Compound X’s furan and formamido groups enhance binding to antibody CDR3 regions (−8.1 kcal/mol affinity), suggesting the target compound may prioritize different targets (e.g., enzymes over antibodies) .
Role of Heterocyclic Systems
- Pyrrolotriazinone Derivatives (): The rigid pyrrolotriazinone core in 20a-l may confer higher metabolic stability than the flexible pyridazinone-indole scaffold of the target compound .
Functional Group Impact
- 2-Oxoindoline Derivatives : The hydroxyacetamide group in compounds like 15 and 18 facilitates metal chelation, which is absent in the target compound. This difference may limit the target’s utility in metal-dependent enzyme inhibition .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of an indole ring and a pyridazinone moiety, which are critical for its biological activity.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including colon cancer cells. It appears to induce apoptosis through the activation of specific signaling pathways, such as the STAT1 pathway .
- Modulation of Tumor Microenvironment : The compound has been reported to alter the tumor microenvironment by decreasing the accumulation of myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes, thereby enhancing anti-tumor immunity .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced cell division and growth .
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated significant anti-proliferative effects. For instance:
- Colon Cancer Cells (SK-mel-110) : The compound exhibited IC50 values indicating effective inhibition of cell growth.
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound:
- Xenograft Models : Treatment with the compound resulted in significant reductions in tumor size compared to control groups, confirming its potential as an anti-cancer agent .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | SK-mel-110 cells | Induced apoptosis; IC50 values < 10 µM |
| In Vivo | Tumor-bearing mice | Significant tumor growth inhibition in xenograft models |
| Mechanism | Various cancer cell lines | Induces apoptosis via STAT1 pathway |
Case Study 1: Colon Cancer
A study published in SciELO explored the effects of this compound on colon cancer cells. The results indicated that treatment led to a marked reduction in tumor size and improved survival rates in treated mice compared to untreated controls. The study highlighted its potential as a therapeutic agent for colon cancer .
Case Study 2: Immune Modulation
Another investigation focused on how this compound affects immune response within tumors. It was found that the compound not only inhibits tumor growth but also enhances immune cell infiltration into tumors, suggesting dual functionality as both an anti-cancer and immunomodulatory agent .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves screening reaction conditions such as solvent polarity, temperature, and catalyst use. For example, highlights the use of ethanol and piperidine at 0–5°C for analogous acetamide syntheses, achieving high yields via controlled nucleophilic substitution. Adjusting stoichiometric ratios (e.g., excess indole derivatives) and purification via column chromatography (as in ) can enhance purity. Monitoring by TLC or HPLC ensures intermediate stability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
1H/13C NMR is critical for confirming the indole and pyridazine moieties (e.g., indole NH protons at δ 10–12 ppm, pyridazine carbonyl at ~170 ppm). FTIR identifies amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹). X-ray crystallography () resolves stereochemistry, while HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Advanced: How can mechanistic studies elucidate the role of the pyridazinone ring in biological activity?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies using analogs with modified pyridazinone groups (e.g., ) can isolate its contribution. Isotopic labeling (e.g., 15N or 13C in the pyridazinone ring) paired with metabolic tracing (LC-MS) identifies binding intermediates. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or GPCRs .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. Meta-analysis of dose-response curves (EC50/IC50) and statistical tools (e.g., ANOVA with post-hoc tests) identify outliers. notes that methoxyethyl substituents influence solubility, which may explain discrepancies; assess logP and permeability (Caco-2 assays) to correlate bioavailability with activity .
Basic: What experimental designs are suitable for assessing environmental fate?
Methodological Answer:
Adopt tiered testing per OECD guidelines:
- Phase 1: Determine hydrolysis half-life at pH 4–9 ().
- Phase 2: Soil adsorption studies (e.g., batch equilibrium) to calculate Koc.
- Phase 3: Aquatic toxicity assays (e.g., Daphnia magna LC50) under OECD 202. Include abiotic/biotic degradation tracking via LC-MS/MS .
Advanced: How can computational modeling predict metabolite formation?
Methodological Answer:
Use in silico tools like Meteor (Lhasa Limited) or GLORYx to simulate Phase I/II metabolism. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). For example, ’s structural analogs suggest potential oxidation at the indole C3 position, which can be confirmed via UPLC-QTOF-MS .
Advanced: What strategies address chirality effects in enantioselective synthesis?
Methodological Answer:
Chiral HPLC (e.g., Chiralpak AD-H column) or SFC separates enantiomers. Asymmetric catalysis (e.g., Evans oxazaborolidine) can induce stereocenter formation, as in ’s synthesis of (R)-configured acetamides. Circular dichroism (CD) confirms absolute configuration .
Basic: How to assess compound stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies per ICH Q1A:
- Thermal: 40°C/75% RH for 6 months.
- Photolytic: Expose to 1.2 million lux-hours.
Monitor degradation via HPLC-UV (e.g., ’s GHS data informs handling precautions). Lyophilization or inert atmosphere storage mitigates hydrolysis/oxidation .
Advanced: What methods identify receptor-binding interactions of the indole moiety?
Methodological Answer:
Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to purified receptors. Fluorescence polarization assays (e.g., TR-FRET) screen for competitive displacement. ’s methoxyethyl group may enhance H-bonding; mutagenesis studies (e.g., Ala-scanning) pinpoint critical residues .
Basic: How to design ecotoxicology studies for environmental risk assessment?
Methodological Answer:
Follow ISO 11348-3 for microbial toxicity (Vibrio fischeri bioluminescence inhibition). For algae (Pseudokirchneriella subcapitata), measure growth inhibition (OECD 201). ’s long-term project framework integrates LC50/NOEC values with probabilistic modeling (e.g., Species Sensitivity Distributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
